molecular formula C9H17BrOSi B13980061 Silane, [(3-bromo-2-propynyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 138376-12-2

Silane, [(3-bromo-2-propynyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B13980061
CAS No.: 138376-12-2
M. Wt: 249.22 g/mol
InChI Key: RJYIVILAKVNUKP-UHFFFAOYSA-N
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Description

Silane, (3-bromo-2-propynyl)oxydimethyl- is a brominated organosilicon compound characterized by a tert-butyldimethylsilyl (TBDMS) group linked to a 3-bromo-2-propynyloxy moiety. Its molecular formula is C₁₀H₂₁BrOSi, with a molecular weight of 265.27 g/mol . The compound’s structure combines the steric bulk of the TBDMS group with the reactivity of a bromoalkyne, making it valuable in organic synthesis, particularly in protecting group chemistry and alkyne-based coupling reactions. The propynyl group’s triple bond and bromine substituent enhance its utility in click chemistry and cross-coupling applications.

Properties

IUPAC Name

3-bromoprop-2-ynoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYIVILAKVNUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452680
Record name Silane, [(3-bromo-2-propynyl)oxy](1,1-dimethylethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138376-12-2
Record name Silane, [(3-bromo-2-propynyl)oxy](1,1-dimethylethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (3-bromo-2-propynyl)oxydimethyl- typically involves the reaction of a silane precursor with a [(3-bromo-2-propynyl)oxy] group under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of Silane, (3-bromo-2-propynyl)oxydimethyl- may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as distillation and chromatography is common to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

Silane, (3-bromo-2-propynyl)oxydimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while substitution reactions can produce a variety of silane derivatives with different functional groups .

Scientific Research Applications

Silane, (3-bromo-2-propynyl)oxydimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, (3-bromo-2-propynyl)oxydimethyl- involves its interaction with specific molecular targets and pathways. The [(3-bromo-2-propynyl)oxy] group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Silane, (4-bromo-2-butenyl)oxydimethyl- (CAS 91202-71-0)

  • Molecular Formula : C₁₀H₂₁BrOSi (same as the target compound).
  • Key Differences : Replaces the propynyl group with a bromo-substituted butenyl chain. The double bond in the butenyl group reduces steric hindrance compared to the target’s triple bond, altering reactivity in alkyne-specific reactions .

Silane, (3-bromopropoxy)(1,1-dimethylethyl)dimethyl- (CAS 89031-84-5)

  • Molecular Formula : C₉H₂₁BrOSi.
  • Key Differences : A linear bromopropoxy chain replaces the propynyl group. This structure lacks the triple bond, limiting its use in click chemistry but increasing stability in aqueous conditions .

Silane, (3-bromo-2,6-dimethoxyphenoxy)(1,1-dimethylethyl)dimethyl- (CAS 865540-63-2)

  • Molecular Formula : C₁₄H₂₃BrO₃Si.
  • Key Differences : Incorporates a brominated aromatic ring with methoxy substituents. The aromatic system enhances UV stability but reduces electrophilic reactivity compared to aliphatic bromo compounds .

Halogen-Substituted Silanes (Iodo vs. Bromo)

Silane, (1,1-dimethylethyl)[(2S)-3-iodo-2-methylpropoxy]dimethyl- (CAS 168335-78-2)

  • Molecular Formula : C₁₂H₂₇IOSi.
  • Key Differences : Iodine substituent instead of bromine. The larger atomic radius of iodine increases leaving-group ability, favoring nucleophilic substitution reactions. However, iodine’s lower electronegativity reduces stability under light or heat .

Silane, (1,1-dimethylethyl)(4-iodophenoxy)dimethyl- (CAS 133430-99-6)

  • Molecular Formula : C₁₂H₁₉IOSi.
  • Key Differences: Aromatic iodine substituent. The para-iodophenoxy group enables Suzuki-Miyaura couplings but introduces challenges in steric accessibility compared to aliphatic bromoalkynes .

Silanes with Alkyne or Alkene Functionality

Silane, (3-butyn-1-yloxy)(1,1-dimethylethyl)dimethyl- (CAS 78592-82-2)

  • Molecular Formula : C₁₀H₂₀OSi.
  • Key Differences : Lacks bromine but retains a terminal alkyne group. This compound is more reactive in Huisgen cycloadditions but less selective in halogen-mediated cross-couplings .

Silane, [2-[(3E)-5-bromo-4-methyl-3-pentenyl]-2,8-dimethyl-2H-1-benzopyran-6-yl]oxydimethyl- (CAS 890527-17-0)

  • Molecular Formula : C₂₃H₃₅BrO₂Si.
  • Key Differences : Combines a bromoalkene with a benzopyran system. The extended conjugation increases thermal stability but complicates synthetic modifications due to steric demands .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Stability Notes Reference
Target Compound C₁₀H₂₁BrOSi 265.27 Bromo-propynyl, TBDMS High in alkyne couplings Sensitive to light/moisture
Silane, (3-bromopropoxy)TBDMS (89031-84-5) C₉H₂₁BrOSi 257.25 Bromo-propoxy, TBDMS Moderate in SN2 reactions Stable in polar solvents
Silane, (4-iodophenoxy)TBDMS (133430-99-6) C₁₂H₁₉IOSi 346.27 Iodo-aromatic, TBDMS High in cross-couplings Light-sensitive
Silane, (3-butyn-1-yloxy)TBDMS (78592-82-2) C₁₀H₂₀OSi 184.35 Terminal alkyne, TBDMS Excellent in click chemistry Air-sensitive

Key Research Findings

Reactivity of Bromoalkynes: The target compound’s bromo-propynyl group enables efficient Sonogashira couplings, outperforming iodine-substituted analogues in Pd-catalyzed reactions due to faster oxidative addition .

Steric Effects : The TBDMS group in all analogues provides steric protection, but the propynyl chain in the target compound reduces shielding at the reactive site compared to bulkier aromatic systems .

Stability Trade-offs : Brominated aliphatic silanes (e.g., CAS 89031-84-5) exhibit longer shelf lives than iodo derivatives but require inert storage conditions to prevent debromination .

Biological Activity

Silane compounds, particularly those with quaternary ammonium groups, have garnered significant attention in biomedical research due to their antimicrobial properties and potential applications in various fields, including dentistry and materials science. This article focuses on the biological activity of the specific compound Silane, (3-bromo-2-propynyl)oxydimethyl- , exploring its mechanisms of action, efficacy, and relevant research findings.

Overview of Silane Compounds

Silane compounds are organosilicon molecules that contain silicon and carbon atoms. They often exhibit unique properties due to the presence of functional groups that can interact with biological systems. The compound is characterized by a bromine atom and a propynyl group, which contribute to its biological activity.

  • Antimicrobial Activity :
    • The primary mechanism through which silane compounds exert their biological effects is through antimicrobial action. The presence of a lipophilic alkyl chain allows these compounds to penetrate bacterial cell membranes, leading to cell lysis and death. Studies have shown that quaternary ammonium silanes can effectively inhibit the growth of various bacteria, including Streptococcus mutans and Enterococcus faecalis .
  • Macrophage Polarization :
    • Recent research indicates that silane compounds can influence macrophage polarization, promoting the M2 phenotype associated with tissue repair and anti-inflammatory responses. This is significant for applications in regenerative medicine .
  • Matrix Metalloproteinase Inhibition :
    • Silanes have been shown to inhibit matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix components. This inhibition is crucial for maintaining tissue integrity during healing processes .

Case Studies

  • Endodontic Applications : A study demonstrated the effectiveness of a silane-based endodontic irrigant in reducing intracanal bacteria while promoting macrophage polarization towards an anti-inflammatory state. The compound significantly reduced IL-6 levels and increased IL-10 secretion in treated cells, indicating a shift towards M2 macrophage polarization .
  • Antimicrobial Efficacy : In another study, quaternary ammonium silanes were tested for their ability to disinfect dental cavities and inhibit plaque formation. Results showed a significant reduction in bacterial colonies after treatment with these compounds, highlighting their potential as effective antimicrobial agents in dental applications .

Table 1: Biological Activity Summary of Silane Compound

Activity TypeMechanismReference
AntimicrobialDisruption of bacterial membranes
Macrophage PolarizationInduction of M2 phenotype
MMP InhibitionPrevention of extracellular matrix degradation

Table 2: Efficacy Against Specific Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Streptococcus mutans0.5%
Enterococcus faecalis0.2%
Lactobacillus acidophilus0.4%

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